3-Bromo-5-hydroxybenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 198.02 g/mol. It features a bromine atom at the third position and a hydroxyl group at the fifth position on the benzene ring, making it a derivative of benzonitrile. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in chemical synthesis and biological research .
Several methods exist for synthesizing 3-Bromo-5-hydroxybenzonitrile:
Industrial production often utilizes large-scale bromination processes with strict controls to ensure high yield and purity.
3-Bromo-5-hydroxybenzonitrile can be compared with several similar compounds based on structural and functional characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | Bromine at position 3 and hydroxyl at position 4 |
3-Bromo-2-hydroxybenzonitrile | 189680-06-6 | Bromine at position 3 and hydroxyl at position 2 |
4-Bromo-5-hydroxybenzonitrile | 40530-18-5 | Bromine at position 4 and hydroxyl at position 5 |
The uniqueness of 3-Bromo-5-hydroxybenzonitrile lies in the specific arrangement of its bromine and hydroxyl groups, which significantly influences its chemical reactivity and biological properties compared to its isomers. This positioning may lead to different applications in synthesis and research where other isomers may not be suitable .
3-Bromo-5-hydroxybenzonitrile (CAS No. 770718-92-8) is a halogenated aromatic compound belonging to the benzonitrile family. Its molecular formula, C₇H₄BrNO, comprises a benzene ring substituted with a bromine atom at position 3, a hydroxyl group at position 5, and a nitrile functional group (-C≡N) at position 1. The IUPAC name reflects its structural hierarchy, prioritizing the nitrile group as the principal functional group.
The compound is also recognized by its systematic name, benzonitrile, 3-bromo-5-hydroxy-, and is frequently referenced in synthetic chemistry for its reactivity in cross-coupling reactions. Its SMILES notation, C1=C(C=C(C=C1O)Br)C#N
, provides a concise representation of its planar structure and substituent positions.
The synthesis of 3-bromo-5-hydroxybenzonitrile emerged from early studies on electrophilic aromatic substitution. Bromination of 3-hydroxybenzonitrile (a precursor) using bromine in acetic acid yields a mixture of regioisomers, including 2-bromo-3-hydroxybenzonitrile and 2-bromo-5-hydroxybenzonitrile. Separation of these isomers through chromatography or crystallization enabled the isolation of the desired product, which was first reported in the early 2000s.
Key Historical Developments:
The compound’s development paralleled advancements in palladium-catalyzed cross-coupling reactions, which expanded its utility in constructing complex aromatic frameworks.
3-Bromo-5-hydroxybenzonitrile serves as a versatile building block in medicinal chemistry and materials science. Its bromine atom enables participation in Suzuki-Miyaura coupling, while the hydroxyl group facilitates further functionalization (e.g., alkylation, acylation). This dual reactivity makes it invaluable for synthesizing bioactive molecules, such as kinase inhibitors and polyaromatic hydrocarbons.
Applications in Research:
The molecular framework of 3-bromo-5-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom at the meta-position (C3), a hydroxyl group at the para-position (C5), and a nitrile group at the remaining position (C1) (Figure 1) [1]. This arrangement distinguishes it from positional isomers such as 3-bromo-2-hydroxybenzonitrile, where the hydroxyl and nitrile groups occupy adjacent positions [2], and 3-bromo-4-hydroxybenzonitrile, which features a hydroxyl group at the ortho-position relative to the bromine [6].
Crystallographic studies of related isomers reveal that substituent positioning significantly impacts molecular packing. For instance, 3-bromo-2-hydroxybenzonitrile exhibits spiral chain formation via O–H⋯Br/N hydrogen bonding and π-stacking interactions [2]. While direct crystal data for 3-bromo-5-hydroxybenzonitrile are unavailable, its para-substituted hydroxyl group likely reduces steric clashes compared to ortho-isomers, potentially favoring planar molecular conformations.
The compound’s identity is further confirmed by its CAS registry number (770718-92-8) and molecular formula (C₇H₄BrNO) [1]. Isomeric purity is critical, as even minor positional shifts alter physicochemical behavior. For example, 3-bromo-4-hydroxybenzonitrile melts at 155–159°C [6], whereas the melting point of the 5-hydroxy isomer remains uncharacterized, highlighting the need for targeted analytical studies.
The electronic profile of 3-bromo-5-hydroxybenzonitrile arises from synergistic effects of its substituents:
Density functional theory (DFT) calculations on analogous systems suggest that such substitution patterns generate substantial dipole moments. Hexasubstituted benzenes with nitrile and amino groups, for instance, exhibit dipole moments exceeding 10 Debye [7]. While 3-bromo-5-hydroxybenzonitrile lacks multiple polar groups, its asymmetric substitution likely produces a dipole moment between 4–6 Debye, comparable to 3-bromo-4-hydroxybenzonitrile [6].
Sterically, the meta- and para-substituents minimize intramolecular clashes. In contrast, 3-bromo-2-hydroxybenzonitrile experiences steric hindrance between adjacent hydroxyl and nitrile groups, distorting the ring’s planarity [2]. The 5-hydroxy isomer’s substituents are spaced optimally, reducing torsional strain and enhancing conjugation.
Thermodynamic stability is influenced by resonance stabilization and intermolecular interactions. The hydroxyl group’s acidity (predicted pKa ≈ 6.3, analogous to 3-bromo-4-hydroxybenzonitrile [6]) facilitates deprotonation under basic conditions, forming a resonance-stabilized phenoxide ion. This enhances solubility in polar solvents but may reduce thermal stability.
Kinetic stability hinges on the reactivity of functional groups:
Comparative data for 5-bromo-3-hydroxybenzaldehyde (a structural analog) show decomposition temperatures above 200°C [3], suggesting that 3-bromo-5-hydroxybenzonitrile may exhibit similar thermal resilience. However, the nitrile group’s electron-withdrawing nature could lower activation energies for certain reactions relative to aldehyde-containing analogs.
Property | Value/Characteristics | Source |
---|---|---|
Molecular formula | C₇H₄BrNO | [1] |
Melting point (isomer) | 155–159°C (3-bromo-4-hydroxybenzonitrile) | [6] |
Predicted dipole moment | 4–6 Debye | [7] |
Hydroxyl pKa | ≈6.3 (estimated from analog) | [6] |
The absence of experimental thermodynamic data (e.g., ΔHf°, entropy) underscores the need for further calorimetric and spectroscopic investigations. Nevertheless, the compound’s stability under ambient conditions is inferred from the commercial availability of related nitrile derivatives [5].
Halogenation Method | Reaction Conditions | Typical Yield (%) | Selectivity |
---|---|---|---|
Direct Bromination with Br2/FeBr3 | Br2, FeBr3 catalyst, DCM, 0°C to RT | 75-90 | Meta-directing due to CN group |
Electrophilic Aromatic Substitution | Br2, Lewis acid catalyst, controlled temperature | 60-85 | Position-dependent on substituents |
N-Bromosuccinimide (NBS) | NBS, radical initiator, light or heat | 70-95 | Benzylic position preference |
Potassium Bromate in H2SO4 | KBrO3, 70% H2SO4, 60-80°C | 65-80 | Aromatic ring substitution |
Sequential Halogenation | Step-wise halogen introduction | 50-75 | Sequential control possible |
Microwave-Assisted Bromination | MW irradiation, 2-4 hours | 80-95 | Enhanced selectivity |
Potassium bromate in concentrated sulfuric acid provides an alternative bromination method that avoids the direct handling of gaseous bromine . This approach generates bromine in situ, offering improved safety and scalability for industrial applications. The reaction proceeds through the formation of molecular bromine from the oxidation of bromide ions by bromate under acidic conditions.
Microwave-assisted bromination has emerged as a modern technique offering enhanced reaction rates and improved selectivity [1]. The controlled heating provided by microwave irradiation enables precise temperature control, leading to higher yields and reduced side product formation compared to conventional heating methods.
The electrophilic aromatic substitution mechanism involves the formation of a sigma complex (arenium ion) as the rate-determining step [4] [6]. The stability of this intermediate is crucial for determining the regioselectivity of the reaction. In benzonitrile derivatives, the electron-withdrawing nitrile group destabilizes carbocation intermediates through inductive effects, making the aromatic ring less reactive toward electrophiles compared to unsubstituted benzene [2].
The catalytic cycle begins with the coordination of bromine to the Lewis acid catalyst, generating a polarized bromine species with enhanced electrophilic character [7]. The subsequent attack by the aromatic ring leads to the formation of the carbocation intermediate, which is stabilized by resonance. The final step involves deprotonation to restore aromaticity and regenerate the catalyst.
The synthesis of 3-bromo-5-hydroxybenzonitrile from 4-methoxyacetophenone represents a strategic approach that leverages readily available starting materials. This methodology involves multiple functional group transformations and provides access to the target compound through well-established synthetic protocols [8] [9] [10].
The initial step involves the Friedel-Crafts acylation of anisole with acetic anhydride to generate 4-methoxyacetophenone [8] [9]. This transformation utilizes zinc chloride or scandium triflate as Lewis acid catalysts, providing excellent regioselectivity for para-substitution due to the strong ortho/para-directing effect of the methoxy group.
Table 2: Multi-Step Synthetic Routes from 4-Methoxyacetophenone
Synthetic Route | Key Steps | Catalyst/Reagent | Overall Yield (%) | Advantages |
---|---|---|---|---|
Friedel-Crafts Acylation Route | Anisole + Ac2O → 4-methoxyacetophenone | ZnCl2, Sc(OTf)3 | 85-90 | High yield, scalable |
Grignard-Based Synthesis | ArMgBr + acetyl chloride → ketone | Mg, THF, anhydrous conditions | 70-85 | Mild conditions, versatile |
Aldol Condensation Pathway | Aldehyde + methyl ketone → α,β-unsaturated | Base catalyst, aldol conditions | 60-75 | One-pot reaction possible |
Metal-Free Synthesis | Aldoxime formation and dehydration | NH2OH, Cs2CO3, TFE | 65-80 | Metal-free, green chemistry |
Oxidative Coupling Route | C-H activation and coupling | Pd catalyst, oxidizing agent | 55-70 | Direct C-H functionalization |
Catalytic Hydrogenation Route | Reduction of aromatic precursors | H2, Pd/C or Raney-Ni | 75-85 | High selectivity |
The reaction proceeds under mild conditions, typically at room temperature in dichloromethane solvent. The scandium triflate catalyst demonstrates superior performance compared to traditional Lewis acids, providing enhanced yields and reduced reaction times [8]. The catalytic system can be recovered and reused, making the process economically viable for large-scale synthesis.
Following the formation of 4-methoxyacetophenone, several transformations are required to install the requisite functional groups. The conversion of the methyl ketone to a nitrile group can be achieved through various methodologies, including the reaction with hydroxylamine followed by dehydration [11] [12].
The bromination step requires careful consideration of regioselectivity to achieve substitution at the desired position. The methoxy group's activating effect must be balanced against the deactivating influence of subsequently introduced electron-withdrawing groups [10] [13].
Grignard-based synthesis offers an alternative approach utilizing organometallic chemistry principles [14] [15]. This methodology involves the preparation of aryl magnesium bromide reagents and their subsequent reaction with acetyl chloride derivatives to form the ketone functionality.
The aldol condensation pathway provides access to α,β-unsaturated intermediates that can be further functionalized to introduce the required substituents [16] [14]. This approach offers the advantage of potential one-pot reaction conditions, reducing the number of isolation and purification steps.
Demethylation reactions play a crucial role in the synthesis of 3-bromo-5-hydroxybenzonitrile, particularly when starting from methoxy-substituted precursors. The selective removal of methyl groups while preserving other functional groups requires careful consideration of reaction conditions and reagent selection [17] [18] [19].
The demethylation process typically involves the nucleophilic attack on the methyl carbon of the methyl ether bond [17] [20]. Boron tribromide represents the most widely used reagent for this transformation, operating through the formation of a Lewis acid-base complex between the oxygen lone pair and the boron center [19] [20].
Table 3: Demethylation Methods and Functional Group Interconversions
Demethylation Method | Reaction Conditions | Selectivity | Typical Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
BBr3 (Boron Tribromide) | BBr3, DCM, -78°C to RT | High selectivity for methoxy | 80-95 | Moderate |
AlCl3 (Aluminum Chloride) | AlCl3, DCM or MeCN, heat | Moderate selectivity | 70-85 | Good |
HBr in Acetic Acid | HBr/AcOH, 100-120°C | Good selectivity, harsh conditions | 75-90 | Limited due to harsh conditions |
Lithium Diphenylphosphide | Ph2PLi, THF, RT | Excellent selectivity | 85-95 | Excellent |
Pyridine Hydrochloride | Py·HCl, H2O, 100°C+ | Good selectivity, mild | 70-85 | Good |
Nucleophilic Thiolates | RSNa, DMF, elevated temp | Nucleophilic selectivity | 65-80 | Moderate |
The reaction mechanism begins with the coordination of the methoxy oxygen to boron tribromide, forming a complex that activates the methyl group toward nucleophilic attack by bromide ions [19]. The resulting alkoxy-dibromoborane intermediate undergoes hydrolysis during workup to yield the phenolic product.
Functional group interconversion represents a fundamental aspect of organic synthesis, enabling the transformation of readily available starting materials into target compounds with desired functionality [21] [22] [23]. In the context of 3-bromo-5-hydroxybenzonitrile synthesis, several key transformations are required.
The conversion of carbonyl groups to nitriles can be achieved through the formation of oxime intermediates followed by dehydration [11]. This transformation utilizes hydroxylamine hydrochloride under basic conditions to form the oxime, which subsequently undergoes dehydration using dehydrating agents such as acetic anhydride or phosphorus oxychloride.
The development of selective demethylation protocols has been driven by the need to remove specific methoxy groups while preserving others in polysubstituted aromatic systems [24] [25] [26]. Lithium diphenylphosphide has emerged as a highly selective reagent for methoxy group removal, demonstrating excellent chemoselectivity even in the presence of multiple ether functionalities [26].
The mechanism of lithium diphenylphosphide-mediated demethylation involves the nucleophilic attack of the phosphide anion on the methyl carbon, leading to the formation of methyl diphenylphosphine and the phenoxide anion [26]. This reaction proceeds under mild conditions and demonstrates remarkable selectivity for methoxy groups over other alkyl ethers.
The optimization of reaction conditions in coupling reactions represents a critical aspect of synthetic methodology development. Solvent selection and catalyst optimization significantly influence reaction outcomes, including yield, selectivity, and reaction rate [27] [28] [29].
Solvent choice profoundly impacts the efficiency of palladium-catalyzed cross-coupling reactions through multiple mechanisms [30] [31] [32]. Polar solvents facilitate the solvation of ionic intermediates and transition states, while nonpolar solvents minimize steric interactions and side reactions.
Table 4: Solvent Effects in Coupling Reactions
Solvent Type | Dielectric Constant | Effect on Reaction Rate | Selectivity Impact | Common Applications |
---|---|---|---|---|
Polar Protic (H2O, alcohols) | 80.4 (H2O), 24.3 (EtOH) | Enhanced for ionic intermediates | Favors polar transition states | Suzuki coupling with bases |
Polar Aprotic (DMF, DMSO) | 36.7 (DMF), 46.7 (DMSO) | Facilitates transmetalation | Good for charged intermediates | High-temperature reactions |
Nonpolar (Toluene, Hexane) | 2.4 (Toluene), 1.9 (Hexane) | Reduces steric hindrance | Minimizes side reactions | Sterically hindered substrates |
Ethereal (THF, Dioxane) | 7.6 (THF), 2.2 (Dioxane) | Stabilizes organometallics | Enhances regioselectivity | Organometallic stability |
Halogenated (DCM, DCE) | 8.9 (DCM), 10.4 (DCE) | Good catalyst solubility | Moderate selectivity | General cross-coupling |
Ionic Liquids | Variable (20-100) | Tunable reaction rates | Highly tunable selectivity | Green chemistry applications |
The dielectric constant of the solvent directly correlates with its ability to stabilize charged intermediates [30]. High dielectric constant solvents such as water and dimethylformamide enhance the rate of reactions involving ionic transition states, while low dielectric constant solvents favor neutral mechanisms.
The development of efficient catalysts for cross-coupling reactions has focused on improving activity, stability, and substrate scope [28] [33] [34]. Palladium-based catalysts remain the most widely used systems, with ligand design playing a crucial role in determining catalytic performance.
Table 5: Catalyst Optimization in Coupling Reactions
Catalyst System | Ligand Type | Loading (mol%) | Temperature Range (°C) | Substrate Scope | Key Advantages |
---|---|---|---|---|---|
Pd(PPh3)4 | Triphenylphosphine | 5-10 | 80-120 | Aryl bromides, iodides | Reliable, well-established |
Pd2(dba)3/Ligand | Variable (PPh3, dppf, etc.) | 1-5 | 60-100 | Broad, depends on ligand | Modular, tunable |
Pd(OAc)2/Phosphine | Monodentate phosphines | 2-10 | 80-140 | General aryl halides | Cost-effective, accessible |
PdCl2(dppf) | Bis(diphenylphosphino)ferrocene | 1-5 | 80-120 | Alkyl halides, vinyl halides | Excellent for alkyl coupling |
Buchwald Precatalysts | Bulky phosphines (XPhos, SPhos) | 0.1-2 | RT-100 | Challenging aryl chlorides | Low loading, high activity |
NHC-Pd Complexes | N-Heterocyclic Carbenes | 0.5-5 | 60-120 | Sterically hindered substrates | Air-stable, functional group tolerant |
The choice of ligand significantly affects the electronic and steric properties of the palladium center, thereby influencing its reactivity and selectivity [35] [36] [37]. Bulky, electron-rich phosphine ligands such as those developed by Buchwald and co-workers enable the use of challenging substrates including aryl chlorides and sterically hindered coupling partners [33].
The mechanistic understanding of cross-coupling reactions has enabled the rational design of improved catalytic systems [38] [39] [37]. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. Each step can be optimized through appropriate choice of catalyst, ligand, and reaction conditions.
Oxidative addition represents the rate-determining step for many cross-coupling reactions, particularly those involving less reactive aryl chlorides [39] [37]. The development of electron-rich, bulky phosphine ligands has significantly improved the rate of oxidative addition by increasing the electron density at the palladium center.
Transmetalation involves the transfer of the organic group from the organometallic coupling partner to the palladium center [38] [36]. This step is facilitated by the presence of base, which activates the organometallic reagent and promotes the transfer process. The choice of base and its concentration significantly impact the efficiency of transmetalation.